An In-depth Technical Guide to (R)-2-Methylbutanol for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (R)-2-Methylbutanol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and applications of (R)-2-methylbutanol, a versatile chiral building block of significant interest in pharmaceutical and chemical industries. The content is structured to offer not just data, but also insights into the practical application and scientific reasoning behind its use.
Molecular Structure and Physicochemical Properties
(R)-2-Methylbutanol, an enantiomer of (S)-2-methylbutanol, is a chiral primary alcohol. Its structure consists of a butyl chain with a methyl group at the second carbon, and a hydroxyl group at the first position. This seemingly simple molecule's chirality is the cornerstone of its utility in asymmetric synthesis.
// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="1.5,-1!"]; O [label="O", pos="-1.5,0.5!"]; H_O [label="H", pos="-2.2,0.2!"]; H1_1 [label="H", pos="-0.3,-0.5!"]; H1_2 [label="H", pos="0.3,0.5!"]; H2 [label="H", pos="1.5,1.2!"]; H3_1 [label="H", pos="3.3,0.5!"]; H3_2 [label="H", pos="3.3,-0.5!"]; H3_3 [label="H", pos="3.7,0!"]; H4_1 [label="H", pos="1.2,-1.5!"]; H4_2 [label="H", pos="1.8,-1.5!"]; H4_3 [label="H", pos="2.2,-1!"];
// Define bonds C1 -- C2; C2 -- C3; C2 -- C4; C1 -- O; O -- H_O; C1 -- H1_1; C1 -- H1_2; C2 -- H2; C3 -- H3_1; C3 -- H3_2; C3 -- H3_3; C4 -- H4_1; C4 -- H4_2; C4 -- H4_3;
// Add chirality indicator chiral_center [label="*", pos="1.7,0.7!", fontcolor="#EA4335", fontsize=20]; } Caption: 2D Structure of (R)-2-Methylbutanol with the chiral center indicated.
Table 1: Core Chemical and Physical Properties of (R)-2-Methylbutanol
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂O | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| CAS Number | 616-16-0 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 128-129 °C | [2][3] |
| Melting Point | < -70 °C | [3] |
| Density | 0.816 - 0.819 g/mL at 20 °C | [3][4] |
| Solubility in Water | 3.6 g/100g at 30 °C (slightly soluble) | [4] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [3][4] |
| Refractive Index (n²⁰/D) | ~1.410 | [3] |
| Optical Rotation | Varies with conditions | [5] |
Spectroscopic Analysis: A Fingerprint of Chirality
Spectroscopic techniques are indispensable for the identification and characterization of (R)-2-methylbutanol. Below is an analysis of its expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of (R)-2-methylbutanol is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
-CH₂OH (Hydroxymethyl protons): These two diastereotopic protons will appear as a complex multiplet, likely an AB quartet further split by the adjacent chiral proton, due to their proximity to the stereocenter.
-
-CH- (Chiral center proton): This proton will exhibit a multiplet due to coupling with the adjacent methyl, ethyl, and hydroxymethyl groups.
-
-CH₂- (Ethyl group methylene protons): These protons will appear as a quartet, split by the adjacent methyl group.
-
-CH₃ (Ethyl group methyl protons): A triplet will be observed due to coupling with the adjacent methylene group.
-
-CH₃ (Methyl group at chiral center): This will appear as a doublet, split by the single proton on the chiral carbon.
-
-OH (Hydroxyl proton): A broad singlet, the chemical shift of which is concentration and solvent dependent. This peak will disappear upon D₂O exchange.[6]
¹³C NMR: The carbon NMR spectrum will display five distinct signals, one for each unique carbon atom in the molecule.
-
-CH₂OH: The carbon bearing the hydroxyl group will be shifted downfield.
-
-CH-: The chiral carbon.
-
-CH₂-: The methylene carbon of the ethyl group.
-
-CH₃: The methyl carbon of the ethyl group.
-
-CH₃: The methyl carbon attached to the chiral center.
Infrared (IR) Spectroscopy
The IR spectrum of (R)-2-methylbutanol is characterized by the following key absorption bands:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and broadened due to hydrogen bonding.[7]
-
C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.[7]
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the C-O single bond in the primary alcohol.
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), (R)-2-methylbutanol will undergo fragmentation. The molecular ion peak (M⁺) at m/z = 88 may be weak or absent. Common fragmentation patterns for alcohols include:
-
Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. For 2-methyl-1-butanol, this would lead to the loss of a propyl radical to give a prominent peak at m/z = 45, or loss of an ethyl radical to give a peak at m/z = 59.[8]
-
Dehydration: Loss of a water molecule (18 amu), resulting in a peak at m/z = 70.[8]
Synthesis and Chiral Resolution
The production of enantiomerically pure (R)-2-methylbutanol is crucial for its application in asymmetric synthesis. This can be achieved through two primary strategies: direct enantioselective synthesis or resolution of a racemic mixture.
Enantioselective Synthesis
One powerful method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of a prochiral ketone. For instance, the Corey-Bakshi-Shibata (CBS) reduction of 2-methyl-1-butanal would yield the corresponding chiral alcohol with high enantioselectivity.[9]
Experimental Protocol: Asymmetric CBS Reduction
-
Catalyst Preparation: In a flame-dried, inert atmosphere flask, dissolve the (R)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous THF.
-
Hydride Addition: Slowly add a solution of borane dimethyl sulfide complex (BMS) to the catalyst solution at room temperature. Stir for 15-30 minutes to allow for complex formation. The rationale for pre-mixing is the formation of a chiral Lewis acidic complex that will coordinate to the ketone and direct the hydride delivery.
-
Substrate Addition: Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add a solution of 2-methyl-1-butanal in anhydrous THF. The low temperature is critical to enhance the enantioselectivity by minimizing non-selective background reactions.
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or GC), carefully quench the reaction with methanol. Subsequently, perform an aqueous work-up to remove boron byproducts and isolate the crude product.
-
Purification: Purify the (R)-2-methylbutanol by distillation or column chromatography.
Chiral Resolution of Racemic 2-Methyl-1-butanol
Racemic 2-methyl-1-butanol can be sourced from fusel oil, a byproduct of fermentation.[10] The enantiomers can then be separated through various resolution techniques.
3.2.1. Chemical Resolution via Diastereomeric Salt Formation
This classical method involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral carboxylic acid like tartaric acid, to form diastereomeric esters.[11] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11]
3.2.2. Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases are commonly employed to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted.[7] For example, using a lipase like Novozym 435® and an acyl donor, the (S)-enantiomer might be preferentially acylated, allowing for the separation of the unreacted (R)-2-methylbutanol.[7] The choice of enzyme and reaction conditions is critical to achieving high enantiomeric excess (e.e.).
Applications in Drug Development and Asymmetric Synthesis
The primary value of (R)-2-methylbutanol lies in its role as a chiral building block or a chiral auxiliary in the synthesis of complex, enantiomerically pure molecules, particularly active pharmaceutical ingredients (APIs).[12][13]
As a Chiral Building Block
(R)-2-methylbutanol can be incorporated into the carbon skeleton of a target molecule, introducing a specific stereocenter. For example, it has been utilized in the synthesis of natural products and their analogues. A notable example is its use as a starting material in the synthesis of complex antibiotics like (+)-aranciamycin.
As a Chiral Auxiliary
A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. While not as common as other auxiliaries, the (R)-2-methylbutyl group can be used to introduce stereocontrol in various reactions.
Safety and Handling
(R)-2-Methylbutanol is a flammable liquid and vapor.[14] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[2][14]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.[1]
-
Keep away from heat, sparks, and open flames.[14]
-
Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[14]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
(R)-2-Methylbutanol is a valuable and versatile chiral synthon for the modern organic chemist. Its well-defined stereochemistry, coupled with its reactivity as a primary alcohol, makes it a key component in the asymmetric synthesis of a wide range of complex molecules. A thorough understanding of its physical and chemical properties, as well as the methods for its enantioselective synthesis and resolution, is essential for its effective utilization in research and development, particularly in the pharmaceutical industry.
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